

Unraveling the Molecular Landscape of MK-4101: A Technical Guide

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Compound of Interest		
Compound Name:	MK-4101	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to **MK-4101**, a potent and orally bioavailable inhibitor of the Hedgehog (Hh) signaling pathway. The information is curated for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

MK-4101, with the chemical formula C24H24F5N5O, is a small molecule antagonist of the Smoothened (SMO) receptor.[1][2][3] Its systematic name is not readily available in the provided search results, but its chemical identity is confirmed by its CAS number: 935273-79-3. [2][4]

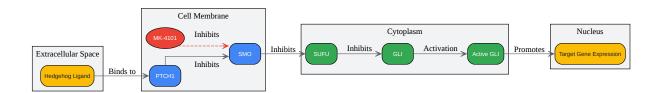
Property	Value	Reference
Molecular Formula	C24H24F5N5O	[1][2][3]
Molecular Weight	493.47 g/mol	[4][5]
CAS Number	935273-79-3	[2][4]

Mechanism of Action: Targeting the Hedgehog Signaling Pathway



MK-4101 exerts its biological effects by directly inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. [4][5][6][7] In a canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor alleviates its inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors. Aberrant activation of this pathway is a known driver in several cancers, including medulloblastoma and basal cell carcinoma. [6][7][8]

MK-4101 functions as a SMO antagonist, effectively blocking the signaling cascade initiated by SMO activation.[5][7] This inhibition prevents the downstream activation of GLI transcription factors, leading to the downregulation of Hh target genes, such as Gli1.[5][6] The ultimate cellular consequences of **MK-4101** treatment in cancer cells are the inhibition of proliferation, induction of apoptosis, and cell cycle arrest.[4][5][6]



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Figure 1: Simplified Hedgehog Signaling Pathway and the inhibitory action of MK-4101.

Quantitative Data Summary

The inhibitory potency of **MK-4101** has been quantified in various in vitro assays.



Assay Type	Cell Line/System	IC50 Value	Reference
Hedgehog Signaling Reporter Gene Assay	Engineered mouse cell line (Gli_Luc)	1.5 μΜ	[4]
Hedgehog Signaling Inhibition	Human KYSE180 oesophageal cancer cells	1 μΜ	[4][5]
SMO Binding (Displacement Assay)	293 cells expressing recombinant human SMO	1.1 μΜ	[4][5]
Cell Proliferation	Medulloblastoma cells from Ptch1+/- mice	0.3 μΜ	[5]

Experimental Protocols In Vitro Hedgehog Signaling Assay (Reporter Gene Assay)

A common method to assess the inhibition of the Hedgehog pathway involves a reporter gene assay.



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Figure 2: General workflow for a Hedgehog signaling reporter gene assay.

Methodology:

 Cell Culture: An engineered mouse cell line, such as one containing a Gli-responsive luciferase reporter construct (Gli_Luc), is cultured under standard conditions.



- Treatment: Cells are treated with a range of concentrations of MK-4101.
- Incubation: Following treatment, the cells are incubated to allow for an effect on the signaling pathway and subsequent reporter gene expression.
- Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
- Data Analysis: The resulting data is analyzed to determine the concentration of **MK-4101** that causes a 50% inhibition of the reporter signal (IC50).

In Vivo Studies in Mouse Models

MK-4101 has demonstrated significant anti-tumor activity in preclinical animal models.

Methodology:

- Animal Model: Neonatally irradiated Ptch1+/- mice, which develop medulloblastoma and basal cell carcinoma, are often used as a model for Hh-driven cancers.[6][7][8]
- Drug Administration: MK-4101 is administered orally.[6] Pharmacokinetic studies have shown good bioavailability (F ≥ 87%) in mice and rats.[6]
- Dosing Regimen: Effective dose regimens in studies have included 40 mg/kg and 80 mg/kg.
- Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are often excised for further analysis, such as measuring the mRNA levels of Hh pathway target genes like Gli1 to confirm target engagement.[5]

Conclusion

MK-4101 is a well-characterized small molecule inhibitor of the Hedgehog signaling pathway with potent anti-tumor activity in preclinical models of Hh-driven cancers. Its direct targeting of the SMO receptor and favorable pharmacokinetic profile make it a valuable tool for cancer research and a potential therapeutic candidate. The data and protocols summarized in this guide provide a solid foundation for further investigation and development of this compound.



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